![molecular formula C48H40Br2N2O4 B3025036 5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone CAS No. 331861-94-0](/img/structure/B3025036.png)
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Overview
Description
The compound “5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone” is a type of Perylenediimides (PDIs), which are attractive compounds that are high in demand in the fields of colorants and lacquers . They are also used in high technology areas such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), bio-labelling, sensors, and supramolecular assemblies . The unique properties such as high fluorescence quantum yield, wide colour range, and good thermal and photochemical stability in common organic solvents make PDIs potential compounds for most of these applications .
Synthesis Analysis
The synthesis of this compound involves the use of 1-Bromo-2,6-diisopropylbenzene . The crystal structures of N,N′-bis (2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1) and 1,6,7,12-tetrakis (4-tert-butylphenoxy)-N,N′-bis (2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2) have been synthesized according to the literature .Molecular Structure Analysis
The π-conjugated perylene skeleton of PDI-1 is nearly planar while the tetra tert-butylphenoxy substitution on bay positions give rise to a highly twisted perylene skeleton in PDI-2 . The structures were solved using direct methods and all non-hydrogen atoms were refined anisotropically .Scientific Research Applications
Organic Semiconductors and Molecular Electronics
Organic semiconductors, including compounds like our diisoquinoline derivative, have garnered significant interest for their intriguing optical properties. These materials find applications in diverse areas such as gas sensors, film transistors, and photovoltaic cells. The π-conjugated electron system in these compounds enables absorption and emission of light, making them suitable for molecular electronics. The quinoline derivatives, characterized by nonlinear optical properties, hold great potential for organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Charge Transport and Dielectric Properties
Investigating the charge transport properties of Ch-diisoQ thin films is essential. The dielectric relaxation process and AC conductivity provide insights into how charge carriers move within the material. These properties influence the performance of electronic devices, making them relevant for practical applications .
properties
IUPAC Name |
11,22-dibromo-7,18-bis[2,6-di(propan-2-yl)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40Br2N2O4/c1-21(2)25-11-9-12-26(22(3)4)43(25)51-45(53)31-17-15-29-40-36(50)20-34-38-32(18-16-30(42(38)40)39-35(49)19-33(47(51)55)37(31)41(29)39)46(54)52(48(34)56)44-27(23(5)6)13-10-14-28(44)24(7)8/h9-24H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSRJYGDPTMIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC(=C5C4=C(C=C3)C6=C(C=C7C8=C(C=CC5=C68)C(=O)N(C7=O)C9=C(C=CC=C9C(C)C)C(C)C)Br)Br)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461127 | |
Record name | 5,12-Dibromo-2,9-bis[2,6-di(propan-2-yl)phenyl]isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone | |
CAS RN |
331861-94-0 | |
Record name | 5,12-Dibromo-2,9-bis[2,6-di(propan-2-yl)phenyl]isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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